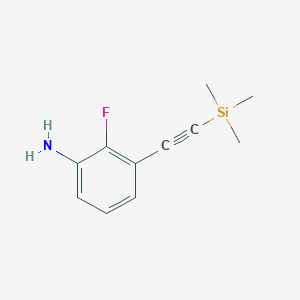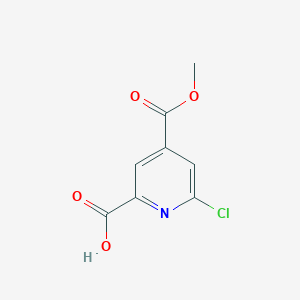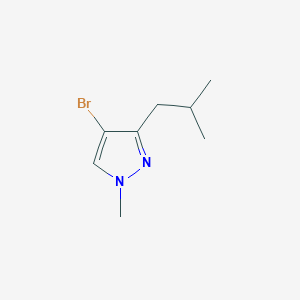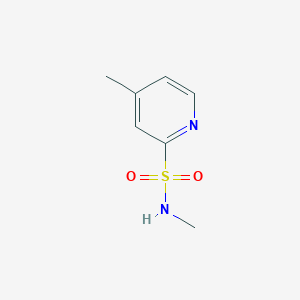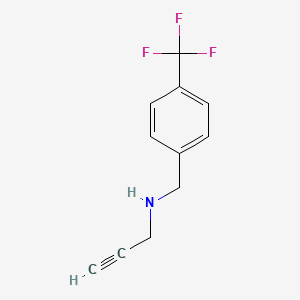
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further linked to a prop-2-yn-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-(Trifluoromethyl)benzylamine is reacted with propargyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Cycloaddition Reactions: The alkyne group in the compound makes it suitable for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the benzylamine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.
Cycloaddition: Copper(I) catalysts and azides for the formation of triazoles.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines and Amides: Resulting from substitution reactions.
Alcohols and Ketones: Products of oxidation reactions.
Aplicaciones Científicas De Investigación
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals for pest control and plant growth regulation.
Mecanismo De Acción
The mechanism of action of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine.
N-(4-Fluorobenzyl)prop-2-yn-1-amine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
N-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine: Similar structure but with the trifluoromethyl group attached directly to the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and alkyne groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the alkyne group allows for versatile chemical modifications.
Propiedades
Fórmula molecular |
C11H10F3N |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H10F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h1,3-6,15H,7-8H2 |
Clave InChI |
PSMDIFMJWUIWGW-UHFFFAOYSA-N |
SMILES canónico |
C#CCNCC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



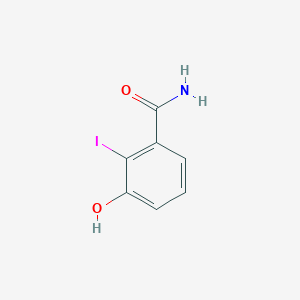
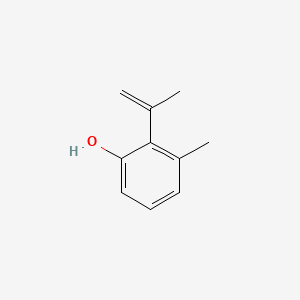
![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
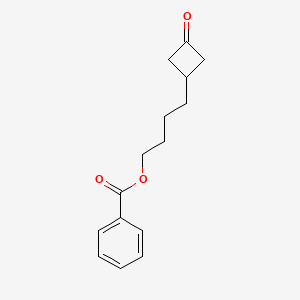
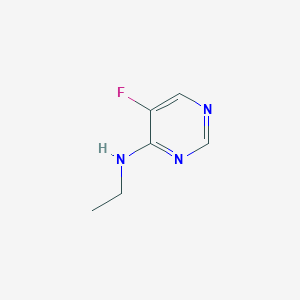
![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
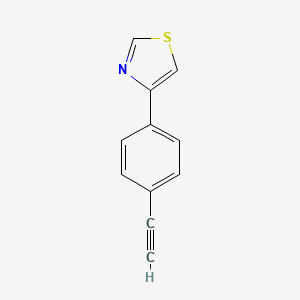
![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)

